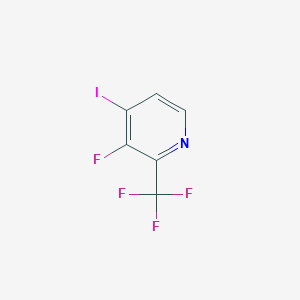

3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQSATMEOMNOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260338 | |

| Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-25-3 | |

| Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: For example, starting with 3-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent, followed by trifluoromethylation using a reagent such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings. The electron-withdrawing trifluoromethyl and fluorine groups activate the ring toward substitution.

Key Examples:

-

Mechanistic Insight : Iodo-substituted pyridines exhibit higher reactivity than bromo analogs in Cu-mediated trifluoromethylation due to improved leaving-group ability .

-

Photoredox Coupling : α,α-Difluoro-β-iodoketones react with silyl enol ethers under fac-Ir(ppy)₃ catalysis (blue LED) to form fluorinated ketones, which condense with NH₄OAc to yield 3-fluoropyridines .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging the iodine atom as a handle for carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Regioselectivity : Coupling occurs exclusively at the iodine site due to steric and electronic directing effects of the trifluoromethyl group.

Fluorination and Functionalization

The fluorine atom can be further modified via deoxyfluorination or exchanged under radical conditions.

Fluorine Replacement:

-

N-Oxide Activation : Pyridine N-oxides enhance fluorination efficiency by polarizing the C–I bond, facilitating nucleophilic displacement .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | 4-Iodo-2-methylpyridine |

|---|---|---|

| Lipophilicity (LogP) | 2.8 | 1.2 |

| NAS Rate (k, relative) | 1.0 | 0.3 |

| Thermal Stability | Stable to 200°C | Decomposes at 150°C |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine serves as a vital intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, making it an essential component in the development of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound is explored for its potential as a bioactive molecule in drug discovery. It has been utilized in the synthesis of active pharmaceutical ingredients (APIs) and has shown promise in developing drugs targeting various diseases, including neurological disorders . For instance, derivatives of 3-fluoro-4-iodo-2-(trifluoromethyl)pyridine have been investigated for their binding affinity to potassium channels, which are crucial in treating conditions like multiple sclerosis .

Biological Research

Investigations in Drug Discovery

Research has indicated that 3-fluoro-4-iodo-2-(trifluoromethyl)pyridine can act as a precursor for synthesizing compounds with therapeutic potential. Its derivatives have been studied for their pharmacological properties, with some showing effectiveness as neuroprotective agents in preclinical models .

Agrochemical Development

This compound is also significant in the agrochemical industry, where it is used to develop herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, improving their efficacy against pests while minimizing environmental impact .

Materials Science

Advanced Material Development

In materials science, 3-fluoro-4-iodo-2-(trifluoromethyl)pyridine is utilized to create advanced materials with unique properties. Its chemical structure allows it to be incorporated into polymers and other materials that require specific thermal and mechanical characteristics .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules; vital for nucleophilic substitutions. |

| Pharmaceuticals | Investigated for drug development; derivatives target neurological disorders. |

| Agrochemicals | Developed into herbicides; enhances efficacy against pests. |

| Materials Science | Incorporated into advanced materials; improves thermal and mechanical properties. |

Case Studies

- Neuroprotective Agents

- Agrochemical Efficacy

- Material Properties

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design .

Vergleich Mit ähnlichen Verbindungen

4-Iodo-2-(trifluoromethyl)pyridine (CAS: N/A)

2-Fluoro-4-iodo-3-pyridinecarboxaldehyde (CAS: 89282-12-2)

- Structure : Contains a formyl group (-CHO) at the 3-position instead of trifluoromethyl.

- Properties : The aldehyde group enables further functionalization (e.g., condensation reactions), but the lack of trifluoromethyl reduces steric hindrance and electron-withdrawing effects. Used in synthesizing Schiff bases or heterocyclic scaffolds .

3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS: 1002916-67-7)

- Structure: Features an amino group at the 2-position and trifluoromethyl at the 5-position.

- Properties: The amino group enhances nucleophilicity, making it suitable for coupling reactions. The trifluoromethyl group at the 5-position may alter regioselectivity in substitution reactions compared to the 2-position in the target compound .

Pharmacological and Reactivity Comparisons

- CYP51 Inhibitors: identifies pyridine derivatives like UDO and UDD as non-azolic CYP51 inhibitors.

- Synthetic Flexibility : The iodine atom in 3-fluoro-4-iodo-2-(trifluoromethyl)pyridine facilitates cross-coupling reactions (e.g., Suzuki or Stille couplings), a trait shared with 4-iodo-2-(trifluoromethyl)pyridine . However, the additional fluorine may enhance electrophilic substitution rates at the 3-position.

- SAR Insights: reveals that the position of the trifluoromethyl group (3- vs. 4-) in pyridine derivatives is non-critical for certain antibacterial activities. This suggests that the 2-position trifluoromethyl in the target compound could be optimized without compromising efficacy in analogous applications .

Table of Key Comparative Data

Biologische Aktivität

3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple electronegative fluorine atoms and an iodine atom on the pyridine ring enhances its lipophilicity and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is C6H2F4IN, with a molecular weight of approximately 290.99 g/mol. Its structure is characterized by:

- Fluorine atoms : Enhancing lipophilicity and biological activity.

- Iodine atom : Providing a site for further functionalization.

- Trifluoromethyl group : Increasing metabolic stability and potency.

Biological Activity Overview

Research indicates that compounds similar to 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The trifluoromethyl group is often associated with increased potency and selectivity in drug design.

Table 1: Summary of Biological Activities

The biological activity of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, affecting their activity.

- Receptor Binding : Similar compounds have shown binding affinity to various receptors, which can modulate physiological responses.

- Chemical Reactivity : The presence of electrophilic (iodine) and nucleophilic (fluorine) groups allows for diverse chemical reactions that can lead to bioactive metabolites.

Case Studies

Several studies have explored the biological implications of fluorinated pyridines, including:

- Antimicrobial Studies : A study demonstrated that related trifluoromethylpyridines exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

- Antifungal Activity : Research indicated that trifluoromethyl-substituted pyridines showed enhanced fungicidal activity compared to their non-fluorinated counterparts, potentially through interference with fungal respiration .

Pharmacokinetics

The pharmacokinetic profile of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine remains under investigation. However, the unique physicochemical properties imparted by the fluorine atoms suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Q & A

Q. Methodological solutions :

Leverage EWGs : The trifluoromethyl (-CF₃) and iodo (-I) groups in the target compound act as EWGs, activating the ring for fluorination. This enables direct radiofluorination or nucleophilic substitution using KF/[18F]fluoride .

Use iodonium precursors : Optimize reactions with iodonium ylides (e.g., [Pd₂(triazolato)₂L]PF₆) to enhance regioselectivity and yield .

Stepwise functionalization : Introduce the trifluoromethyl group early via cyclo-condensation of trifluoromethyl building blocks, followed by iodination and fluorination .

Basic: What spectroscopic methods are recommended for confirming the structure of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine?

Answer:

A combination of analytical techniques is critical for structural validation:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 320.91). Electron ionization (EI) fragments reveal characteristic loss of I⁻ (127 amu) .

- Melting point analysis : Analogous trifluoromethylpyridines exhibit sharp melting points (e.g., 123–124°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) .

Q. Table 1: Typical Physicochemical Data for Analogous Compounds

| Property | Example Compound | Value | Reference |

|---|---|---|---|

| Melting Point (°C) | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | 53–57 | |

| Flash Point (°C) | 2-Chloro-5-(trifluoromethyl)pyridine | >110 (closed cup) |

Advanced: How does the presence of multiple electron-withdrawing groups influence the reactivity of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine in nucleophilic substitution reactions?

Answer:

The -CF₃ and -I groups synergistically activate the pyridine ring by:

Electron-withdrawing induction : Both groups withdraw electron density, polarizing the C-I bond and facilitating nucleophilic displacement at C2.

Regioselectivity modulation : The -CF₃ group directs substitution to the 4-position (meta to itself), while the -I group acts as a leaving site for Suzuki or Ullmann couplings .

Q. Experimental design considerations :

- Use Pd-catalyzed cross-coupling (e.g., Stille or Negishi) to replace iodine with aryl/alkynyl groups .

- Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction rates .

Advanced: What strategies can be employed to achieve regioselective functionalization of 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine for further derivatization?

Answer:

Regioselectivity is governed by the interplay of substituents and reaction conditions:

Iodine-directed coupling : The C4-iodo group is highly reactive in cross-coupling reactions. For example:

- Suzuki-Miyaura : Replace -I with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) .

- Sonogashira : Introduce alkynes using CuI/Pd(PPh₃)₂Cl₂ .

Fluorine retention : The C3-F bond is stable under mild conditions, preserving its integrity during derivatization .

Protecting group strategies : Temporarily protect -CF₃ with silyl groups (e.g., TBSCl) to avoid side reactions during functionalization .

Advanced: How can contradictions in reported synthetic yields for 3-fluoropyridine derivatives be resolved through experimental design?

Answer:

Discrepancies in yields often stem from:

- Precursor purity : Impurities in iodonium salts or trifluoromethyl precursors reduce efficiency. Use HPLC-purified reagents .

- Reaction scalability : Microwave-assisted synthesis improves yields (e.g., 71% for 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine) by enhancing reaction homogeneity .

Q. Optimization checklist :

- Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

- Vary fluoride sources (e.g., KF vs. CsF).

- Monitor reaction progress via TLC or in situ NMR .

Basic: What safety precautions are critical when handling 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine?

Answer:

- Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and chemical goggles to avoid inhalation/skin contact .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.